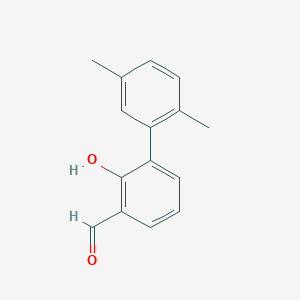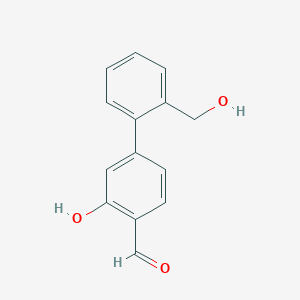
6-(2,3-Dimethylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,3-Dimethylphenyl)-2-formylphenol, 95% (6-DFP) is an aromatic compound with a distinct chemical structure. It is a white crystalline powder that is soluble in water and ethanol. 6-DFP has a variety of applications in the scientific research field, including synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. In
Wissenschaftliche Forschungsanwendungen
6-(2,3-Dimethylphenyl)-2-formylphenol, 95% has a variety of applications in the scientific research field. It is commonly used as a reagent in the synthesis of organic compounds and as a catalyst in the synthesis of polymers. It is also used as a ligand in the study of metal complexes and as an inhibitor in the study of enzyme kinetics. Additionally, 6-(2,3-Dimethylphenyl)-2-formylphenol, 95% has been used in the study of drug metabolism and toxicology.
Wirkmechanismus
The mechanism of action of 6-(2,3-Dimethylphenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the compound binds to certain proteins in the cell, which can lead to the inhibition of enzyme activity. Additionally, it has been suggested that 6-(2,3-Dimethylphenyl)-2-formylphenol, 95% may interact with certain receptors in the cell, leading to the activation of certain pathways.
Biochemical and Physiological Effects
6-(2,3-Dimethylphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. Additionally, 6-(2,3-Dimethylphenyl)-2-formylphenol, 95% has been shown to inhibit the enzyme 5-alpha reductase, which is involved in the metabolism of testosterone. 6-(2,3-Dimethylphenyl)-2-formylphenol, 95% has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-(2,3-Dimethylphenyl)-2-formylphenol, 95% in lab experiments is that it is relatively inexpensive and readily available. Additionally, it is relatively easy to synthesize and has a high yield. The main limitation of using 6-(2,3-Dimethylphenyl)-2-formylphenol, 95% in lab experiments is that its mechanism of action is not well understood. Additionally, it has not been extensively studied and its effects on humans are unknown.
Zukünftige Richtungen
There are a number of potential future directions for 6-(2,3-Dimethylphenyl)-2-formylphenol, 95% research. One potential direction is to further investigate the mechanism of action of the compound. Additionally, further studies could be conducted to investigate the effects of 6-(2,3-Dimethylphenyl)-2-formylphenol, 95% on humans. Additionally, further research could be conducted to investigate potential applications of 6-(2,3-Dimethylphenyl)-2-formylphenol, 95% in the medical field. Finally, further studies could be conducted to investigate the potential for 6-(2,3-Dimethylphenyl)-2-formylphenol, 95% to be used as a therapeutic agent.
Synthesemethoden
6-(2,3-Dimethylphenyl)-2-formylphenol, 95% is synthesized by the condensation of 2,3-dimethylphenol and formaldehyde in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere at temperatures ranging from 80-90°C. The reaction is usually completed within two hours. The yield of the reaction is typically in the range of 80-90%.
Eigenschaften
IUPAC Name |
3-(2,3-dimethylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-5-3-7-13(11(10)2)14-8-4-6-12(9-16)15(14)17/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBLKWPZCSGVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC(=C2O)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685057 |
Source


|
| Record name | 2-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-Dimethylphenyl)-2-formylphenol | |
CAS RN |
1258611-55-0 |
Source


|
| Record name | 2-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














